molecular formula C11H14N2O B8632447 3-Benzyloxy-2-methylamino-propionitrile

3-Benzyloxy-2-methylamino-propionitrile

Cat. No. B8632447
M. Wt: 190.24 g/mol
InChI Key: DEFSKNADGAONFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxy-2-methylamino-propionitrile is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyloxy-2-methylamino-propionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyloxy-2-methylamino-propionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Benzyloxy-2-methylamino-propionitrile

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(methylamino)-3-phenylmethoxypropanenitrile

InChI

InChI=1S/C11H14N2O/c1-13-11(7-12)9-14-8-10-5-3-2-4-6-10/h2-6,11,13H,8-9H2,1H3

InChI Key

DEFSKNADGAONFX-UHFFFAOYSA-N

Canonical SMILES

CNC(COCC1=CC=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of known benzyloxy-acetaldehyde (10 g) in 25 mL ether, was added to an aqueous solution of methylamine (5.16 g of a 40% solution in water) at 0° C. followed by addition of NaCN (6.4 g dissolved in 10 mL water). The reaction mixture was stirred overnight at room temperature. The reaction was monitored by TLC and after completion, the ether layer was separated. The aqueous layer was extracted with 2×30 mL ethyl acetate and the combined organic layers were then dried over sodium sulfate, filtered and the volatiles where then concentrated to afford the crude product which was purified by column chromatography using basic alumina to give 3-benzyloxy-2-methylamino-propionitrile (5.0 g) as a dark brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.